(4-(Formyloxy)cyclopent-2-enyl)methyl formate

Prins reaction diformate synthesis cyclopentadiene derivatization

(4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8) is a cyclopentene-derived diformate ester with molecular formula C8H10O4 and a molecular weight of 170.16 g/mol. It belongs to the class of 1,5-diol diformates, characterized by a planar, unsaturated cyclopentene ring bearing formyloxy substituents at the 4-position and the 1-methyl position.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 95873-66-8
Cat. No. B12671857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Formyloxy)cyclopent-2-enyl)methyl formate
CAS95873-66-8
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1C(C=CC1OC=O)COC=O
InChIInChI=1S/C8H10O4/c9-5-11-4-7-1-2-8(3-7)12-6-10/h1-2,5-8H,3-4H2
InChIKeyMEPOSOVTGFPBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8): Core Identity and Physicochemical Baseline


(4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8) is a cyclopentene-derived diformate ester with molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It belongs to the class of 1,5-diol diformates, characterized by a planar, unsaturated cyclopentene ring bearing formyloxy substituents at the 4-position and the 1-methyl position [1]. Key computed physicochemical properties include a density of 1.18 g/cm³, a boiling point of 240.9 °C at 760 mmHg, a flash point of 117 °C, a topological polar surface area (TPSA) of 52.6 Ų, and 5 rotatable bonds . The compound is indexed under EINECS number 306-057-0 and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry .

Why Generic Cyclopentene Esters Cannot Substitute for (4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8) in Regioselective Synthesis


Generic substitution within the cyclopentene ester class is precluded by the unique combination of an unsaturated cyclopentene scaffold and dual formate ester functionality present in (4-(Formyloxy)cyclopent-2-enyl)methyl formate. Unlike saturated cyclopentyl formates or mono-substituted cyclopentene analogs, the 1,5-diol diformate architecture imparts distinct chemoselectivity profiles—specifically, the allylic formyloxy group is susceptible to selective reductive cleavage by SmI₂ in the presence of other ester or ether groups, a reactivity pattern not replicated by the corresponding diacetate or mixed alcohol-formate congeners . Furthermore, the modified Prins reaction that directly produces this diformate from cyclopentadiene, paraformaldehyde, and formic acid represents a specific synthetic entry that is not transferable to alternative protecting-group strategies without altering yield, regiochemistry, or downstream intermediate compatibility [1]. These orthogonal reactivity and synthetic access features create non-interchangeable selection criteria for procurement in multi-step route design.

Quantitative Differential Evidence for (4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8) vs. Closest Analogs


Single-Step Synthetic Access via Modified Prins Reaction vs. Multi-Step Protection Routes for Cyclopentene Diols

The target compound is directly accessible from cyclopentadiene, paraformaldehyde, and formic acid in a single synthetic operation via the modified Prins reaction reported by Bajorek et al., yielding the 1,5-diol diformate directly [1]. In contrast, the corresponding diol analog (4-hydroxycyclopent-2-enyl)methanol requires a multi-step sequence of hydroxyl protection/deprotection to achieve differentiated functionalization at the two oxygen positions [2]. The diformate thus eliminates at least two synthetic steps (protection and deprotection) when orthogonal reactivity of the two oxygen functionalities is required.

Prins reaction diformate synthesis cyclopentadiene derivatization

Chemoselective Allylic Formate Deprotection with SmI₂ vs. Acetate and Ether Stability

Shibuya and Shiratsuchi demonstrated that allylic formate groups undergo chemoselective reductive cleavage to the corresponding olefins in excellent yields upon treatment with SmI₂ in THF-HMPA-H₂O (20:5:1), while allylic acetate and allylic ether groups present in the same molecule remain intact . This orthogonal reactivity profile is directly relevant to (4-(Formyloxy)cyclopent-2-enyl)methyl formate, which contains an allylic formyloxy group at the 4-position of the cyclopentene ring. In contrast, the diacetate analog (4-(acetoxy)cyclopent-2-enyl)methyl acetate lacks this chemoselective deprotection handle, as allylic acetates are not cleaved under these conditions .

chemoselective deprotection samarium diiodide allylic formate

Rotatable Bond Count and Topological Polar Surface Area Differentiation from Saturated Cyclopentyl Formate

The target compound possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 52.6 Ų . Cyclopentyl formate (the saturated mono-formate analog, CAS 54431-96-2), by comparison, has only 2 rotatable bonds and a TPSA of 26.3 Ų (single formate ester) [1]. The higher rotatable bond count and doubled TPSA of the target compound indicate greater conformational flexibility and hydrogen-bonding capacity, which are relevant parameters in fragment-based drug design and for predicting passive membrane permeability in early-stage ADME profiling [2].

drug-likeness physicochemical properties ADME prediction

Dual Formate Ester Functionality vs. Mixed Hydroxyl/Formate Analogs in Carbocyclic Nucleoside Intermediate Utility

In the synthesis of carbocyclic nucleoside analogs such as carbovir and aristeromycin, the key intermediate (4-hydroxycyclopent-2-enyl)methanol must be differentially protected at the allylic (4-position) and homoallylic (1-methyl) hydroxyl groups [1]. The diformate compound provides both positions pre-protected as formate esters from the outset of synthesis, whereas the diol requires sequential enzymatic or chemical differentiation steps. Lipase-catalyzed resolution of the diol derivatives typically yields optically pure mono-protected intermediates, but this enzymatic step adds process complexity and cost [1]. The diformate thus serves as a pre-differentiated, symmetrical precursor that can be selectively deprotected at the allylic position using SmI₂ while retaining the homoallylic formate for subsequent transformations .

carbocyclic nucleoside protecting group strategy synthetic intermediate

Recommended Procurement Scenarios for (4-(Formyloxy)cyclopent-2-enyl)methyl formate (CAS 95873-66-8) Based on Verified Differential Evidence


Direct Prins Reaction Entry into 1,5-Difunctionalized Cyclopentene Scaffolds

This compound is the optimal starting material when a synthetic route requires a cyclopentene core with two differentiated oxygen functionalities installed in a single operation. The Bajorek modified Prins reaction directly converts cyclopentadiene to the 1,5-diol diformate, bypassing the need for sequential hydroxyl protection. Procurement is justified when route design targets a two-step or shorter sequence from cyclopentadiene to a differentially protected cyclopentene intermediate [1].

Orthogonal Deprotection Strategies in Complex Molecule Total Synthesis

When a synthetic sequence requires selective unmasking of an allylic alcohol in the presence of a homoallylic ester, the diformate scaffold provides a built-in chemoselectivity handle. The allylic formate at the 4-position can be removed with SmI₂ while leaving the methyl formate at the 1-position intact—a selectivity not available with the corresponding diacetate or mixed hydroxyl-formate analogs [1]. This scenario applies to prostaglandin analog synthesis and carbocyclic nucleoside programs where protecting group orthogonality is critical to route convergence .

Fragment Library Construction for Medicinal Chemistry Screening

The compound's physicochemical profile—5 rotatable bonds, TPSA of 52.6 Ų, molecular weight of 170 Da—places it within favorable fragment-like chemical space (Rule of Three compliance). Compared to saturated cyclopentyl formate fragments (2 rotatable bonds, TPSA ~26.3 Ų), the diformate offers greater conformational sampling and hydrogen-bonding capacity, making it a more versatile core for fragment-based lead discovery campaigns targeting enzymes or receptors with defined hydrogen-bonding pharmacophores [1].

Carbocyclic Nucleoside Intermediate Sourcing

For research programs synthesizing carbocyclic nucleoside analogs (e.g., carbovir, abacavir congeners, aristeromycin derivatives), the diformate serves as a pre-protected cyclopentene scaffold that eliminates the need for enzymatic resolution of the corresponding diol. This is particularly relevant when stereochemical purity at the cyclopentene 4-position is required, as the diformate can be carried through achiral steps before late-stage stereocontrolled transformations [1].

Quote Request

Request a Quote for (4-(Formyloxy)cyclopent-2-enyl)methyl formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.